molecular formula C8H14ClO2PS B13729157 2-Chlorohexahydro-4-methyl 4H-1,3,2-benzodioxaphosphorin 2-sulfide CAS No. 2921-31-5

2-Chlorohexahydro-4-methyl 4H-1,3,2-benzodioxaphosphorin 2-sulfide

Cat. No.: B13729157
CAS No.: 2921-31-5
M. Wt: 240.69 g/mol
InChI Key: HPLOCTDGLFAFAF-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-4-sulfanylidene-3,5-dioxa-4lambda5-phosphabicyclo[4.4.0]decane is a heterocyclic organic compound with a unique bicyclic structure. It contains a phosphorus atom bonded to a sulfur atom, an oxygen atom, and a chlorine atom, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methyl-4-sulfanylidene-3,5-dioxa-4lambda5-phosphabicyclo[4.4.0]decane typically involves the reaction of phosphorus trichloride with a suitable diol and a thiol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as triethylamine. The reaction mixture is then heated to facilitate the formation of the bicyclic structure.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors with precise temperature and pressure controls. The use of automated systems ensures consistent quality and yield. The raw materials are carefully selected and purified to minimize impurities, and the reaction is monitored using advanced analytical techniques such as gas chromatography and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-4-sulfanylidene-3,5-dioxa-4lambda5-phosphabicyclo[4.4.0]decane undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The phosphorus-sulfur bond can be reduced to form phosphines.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phosphines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-methyl-4-sulfanylidene-3,5-dioxa-4lambda5-phosphabicyclo[4.4.0]decane has several applications in scientific research:

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-4-sulfanylidene-3,5-dioxa-4lambda5-phosphabicyclo[4.4.0]decane involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor functions. The phosphorus-sulfur bond plays a crucial role in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methyl-4-sulfanylidene-3,5-dioxa-4lambda5-phosphabicyclo[4.4.0]decane: Similar in structure but with different substituents.

    2-Chloro-4-methyl-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-4H-benzo[d][1,3,2]dioxaphosphinine: Another bicyclic compound with a similar core structure.

Uniqueness

4-Chloro-2-methyl-4-sulfanylidene-3,5-dioxa-4lambda5-phosphabicyclo[440]decane is unique due to its specific combination of chlorine, sulfur, and phosphorus atoms, which confer distinct chemical properties and reactivity

Properties

CAS No.

2921-31-5

Molecular Formula

C8H14ClO2PS

Molecular Weight

240.69 g/mol

IUPAC Name

2-chloro-4-methyl-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-4H-benzo[d][1,3,2]dioxaphosphinine

InChI

InChI=1S/C8H14ClO2PS/c1-6-7-4-2-3-5-8(7)11-12(9,13)10-6/h6-8H,2-5H2,1H3

InChI Key

HPLOCTDGLFAFAF-UHFFFAOYSA-N

Canonical SMILES

CC1C2CCCCC2OP(=S)(O1)Cl

Origin of Product

United States

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